molecular formula C9H14ClNO2 B1522106 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1193388-82-7

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1522106
M. Wt: 203.66 g/mol
InChI Key: YUTRNRTYQNFZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1193388-82-7 . It has a molecular weight of 203.67 and its IUPAC name is 1-(2-propynyl)-4-piperidinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is 1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

Crystallography and Molecular Structure

Research into the crystal and molecular structure of related piperidine carboxylic acid salts, such as 4-carboxypiperidinium chloride, reveals detailed insight into their atomic arrangements and chemical bonding. These studies, conducted through single-crystal X-ray diffraction, provide foundational understanding for the development of new chemical compounds with potential applications in various scientific fields. The findings demonstrate the piperidine ring's chair conformation and elaborate on the hydrogen bonding and electrostatic interactions within the crystal structures, which are crucial for designing molecules with desired physical and chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Reactions

The synthesis and characterization of compounds derived from piperidine carboxylic acids, such as the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcase the versatility of these compounds in chemical synthesis. These processes involve amidation, Friedel-Crafts acylation, and hydration reactions, yielding significant insights into the reactivity and functional group transformations of piperidine derivatives. Such studies highlight the potential of piperidine carboxylic acids in synthesizing novel chemical entities with diverse structural features and functionalities (Zheng Rui, 2010).

Nanotechnology and Catalysis

Piperidine-4-carboxylic acid derivatives have been explored for their utility in nanotechnology and catalysis. For instance, the development of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst, underscores the innovative applications of piperidine derivatives in facilitating chemical reactions. This research demonstrates the efficiency of these catalysts in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, emphasizing the role of piperidine-based catalysts in enhancing reaction efficiencies and sustainability (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Research

The exploration of piperidine carboxylic acids and their derivatives in anticancer research highlights their potential therapeutic applications. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and subsequent evaluation as anticancer agents provide evidence of their bioactivity. Such studies are pivotal in the discovery and development of new anticancer compounds, showcasing the medicinal chemistry applications of piperidine derivatives and their potential to contribute to cancer treatment strategies (Rehman et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTRNRTYQNFZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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